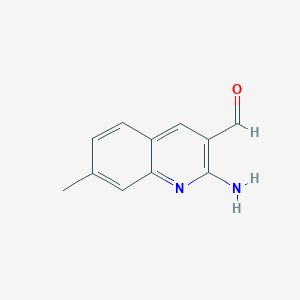

2-Amino-7-methylquinoline-3-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis and Heterocyclic Chemistry

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. dergi-fytronix.com This scaffold is associated with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. rsc.org Consequently, the development of synthetic methodologies to access functionalized quinolines is a central theme in heterocyclic chemistry. The versatility of the quinoline core allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties.

Rationale for Research Focus on 2-Amino-7-methylquinoline-3-carbaldehyde as a Versatile Synthetic Intermediate

The specific arrangement of functional groups in this compound makes it a highly versatile building block in organic synthesis. The presence of an amino group at the 2-position and a carbaldehyde group at the 3-position on the quinoline framework provides two reactive sites for a variety of chemical transformations. This dual functionality allows for the construction of diverse and complex molecular architectures, particularly fused heterocyclic systems, through intramolecular and intermolecular reactions. The methyl group at the 7-position can also influence the molecule's reactivity and solubility. Researchers are interested in this compound as a key intermediate for the synthesis of novel quinoline derivatives with potential applications in medicinal chemistry and materials science.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors.

Synthesis of the Precursor: 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332)

A common and efficient method for the synthesis of the direct precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction. ijsr.netchemijournal.comnih.gov This reaction involves the formylation of an appropriate acetanilide (B955) derivative.

The synthesis proceeds as follows:

Preparation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) is reacted with N,N-dimethylformamide (DMF). ijsr.net

Reaction with Acetanilide: The Vilsmeier reagent is then reacted with N-(3-tolyl)acetamide. nih.gov

Cyclization and Hydrolysis: The reaction mixture is heated, leading to cyclization to form the quinoline ring system. Subsequent hydrolysis yields 2-chloro-7-methylquinoline-3-carbaldehyde. ijsr.netnih.gov

Conversion to this compound

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported. However, based on the known properties of its precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, and other related quinoline derivatives, some physicochemical and spectroscopic characteristics can be anticipated.

| Property | 2-Chloro-7-methylquinoline-3-carbaldehyde |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.63 g/mol |

| Physical State | Solid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: The crystallographic data presented is for 2-chloro-7-methylquinoline-3-carbaldehyde as determined by X-ray diffraction. nih.gov

Spectroscopic data is crucial for the characterization of this compound.

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-11 ppm), a singlet for the methyl group protons, and a broad signal for the amino group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoline ring, the methyl group, and a downfield signal for the carbonyl carbon of the aldehyde. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the aldehyde, and C=N and C=C stretching of the quinoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its amino and carbaldehyde functional groups, making it a valuable synthon for the construction of more elaborate molecular structures.

Reactions Involving the Aldehyde Group

The carbaldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions.

Schiff Base Formation: It can readily react with primary amines to form Schiff bases (imines). rsc.org

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Oxidation: Oxidation of the aldehyde group would yield the corresponding carboxylic acid.

Reactions Involving the Amino Group

The amino group at the 2-position is a nucleophilic center and can participate in various reactions.

Acylation: It can be acylated using acid chlorides or anhydrides.

Alkylation: The amino group can undergo alkylation reactions.

Diazotization: Diazotization followed by Sandmeyer-type reactions can be used to introduce a range of substituents at the 2-position.

Tandem and Cyclization Reactions

The proximate positioning of the amino and carbaldehyde groups allows for tandem and cyclization reactions to construct fused heterocyclic systems. For example, condensation with active methylene (B1212753) compounds can lead to the formation of novel polycyclic aromatic compounds. The Friedländer annulation, a reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic example of a reaction that could be utilized with this substrate to build fused ring systems. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

82736-26-3 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-amino-7-methylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-6H,1H3,(H2,12,13) |

InChI Key |

AUFMOWTXDSJLQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 7 Methylquinoline 3 Carbaldehyde

Strategic Precursor Selection in Synthetic Pathways

The foundation of a successful synthesis lies in the judicious choice of starting materials. For 2-amino-7-methylquinoline-3-carbaldehyde, chemists can draw from a pool of substituted anilines, N-arylacetamides, or even pre-existing quinoline (B57606) structures to build the desired molecule.

Utilization of Substituted Anilines and N-Arylacetamides as Starting Materials

A common and effective approach to constructing the quinoline ring system involves the use of appropriately substituted anilines or their N-arylacetamide derivatives. niscpr.res.inchemijournal.comchemijournal.com N-(3-tolyl)acetamide, for instance, serves as a key precursor. nih.gov The synthesis typically begins with the preparation of the acetanilide (B955) from the corresponding aniline (B41778), such as ortho-substituted anilines, by reacting it with acetic anhydride (B1165640) in an acidic medium. chemijournal.com This initial step prepares the substrate for the subsequent cyclization and formylation reactions.

The core of this synthetic strategy is often a cyclization reaction, such as the Vilsmeier-Haack reaction, which simultaneously builds the heterocyclic ring and introduces the formyl group. niscpr.res.inchemijournal.comchemijournal.com The presence of an electron-donating group, like the methyl group in N-(3-tolyl)acetamide, on the aniline ring can facilitate this cyclization process. niscpr.res.inchemijournal.com

Leveraging Existing Quinoline Derivatives as Direct Precursors

Alternatively, synthetic routes can commence from a pre-formed quinoline derivative. This approach is particularly useful when specific substitutions are already in place on the quinoline ring. For example, a 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) can be synthesized and subsequently modified to introduce the amino group at the C2 position. nih.govnih.gov The synthesis of the chloro-derivative itself can be achieved through methods like the Vilsmeier-Haack reaction on N-(3-tolyl)acetamide. nih.gov

Another strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a dihalogenated quinoline carbaldehyde, which can then be further functionalized. nih.gov While not a direct route to the title compound, this highlights the principle of using a functionalized quinoline as a scaffold for further modifications.

Targeted Formylation and Functionalization Protocols

Once the basic quinoline structure is established or chosen, specific reactions are employed to introduce the required carbaldehyde and amino groups at the desired positions.

Vilsmeier-Haack Formylation in Quinoline Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the synthesis of quinoline-3-carbaldehydes. niscpr.res.inchemijournal.comchemijournal.comnih.govijpcbs.comchemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.comchemijournal.com

In the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde, N-(3-tolyl)acetamide is treated with the Vilsmeier reagent. nih.gov The reaction proceeds through the formation of an electrophilic iminium salt which then attacks the aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring with a formyl group at the 3-position and a chlorine atom at the 2-position. niscpr.res.in The reaction conditions, such as temperature and the molar ratio of reagents, are optimized to achieve good yields. niscpr.res.in

Table 1: Vilsmeier-Haack Reaction for Quinoline Synthesis

| Starting Material | Reagents | Key Transformation | Product |

|---|

Oxidation-Based Synthetic Routes (e.g., Alcohol Oxidation to Carbaldehyde)

While direct formylation is common, an alternative strategy involves the oxidation of a precursor alcohol. For instance, if (2-amino-7-methylquinolin-3-yl)methanol were available, it could theoretically be oxidized to the corresponding carbaldehyde. Standard oxidizing agents used for the conversion of primary alcohols to aldehydes could be employed for this transformation. This method offers a different pathway to the target molecule, contingent on the accessibility of the alcohol precursor.

Condensation Reactions for Scaffold Formation

Condensation reactions are fundamental in the synthesis of heterocyclic systems, including quinolines. libretexts.org The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.goviipseries.org This reaction directly leads to the formation of the quinoline ring.

In the context of this compound, a retrosynthetic analysis might suggest a Friedländer-type condensation between a suitably substituted 2-aminobenzaldehyde (B1207257) derivative and a three-carbon component that would form the pyridine (B92270) part of the quinoline ring, complete with the amino and formyl substituents. The specific choice of reactants would be critical to ensure the correct regiochemistry of the final product.

Multicomponent Reaction (MCR) Strategies in the Synthesis of 2-Aminoquinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity in a convergent manner. rsc.org Several MCRs, such as the Friedländer, Povarov, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org

One of the most prominent MCRs for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., piperidine, sodium hydroxide). wikipedia.orgjk-sci.com In a hypothetical MCR approach to this compound, one could envision a reaction between 2-amino-4-methylbenzaldehyde (B1282652) and a three-carbon synthon that provides the C2-amino and C3-formyl functionalities.

While a direct one-pot MCR for the specific synthesis of this compound is not extensively documented, related strategies have been reported for similar structures. For instance, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a nitrile (like malononitrile (B47326) or cyanoacetamide), and ammonium (B1175870) acetate (B1210297) can yield functionalized benzo[b] researchgate.netrsc.orgnaphthyridine derivatives, demonstrating the utility of MCRs in building complex quinoline-based systems. researchgate.net This suggests the possibility of developing a novel MCR where an appropriately substituted 2-aminobenzaldehyde reacts with reagents that would form the C2-amino and C3-formyl groups in situ.

Another approach involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) followed by a domino Friedländer heterocyclization. nih.gov This method circumvents the often-limited availability of stable 2-aminobenzaldehydes. nih.gov Applying this to the target molecule, 4-methyl-2-nitrobenzaldehyde (B1297905) could be reduced in the presence of an appropriate active methylene compound to yield the quinoline core. nih.gov

The table below summarizes general conditions for Friedländer synthesis, a key MCR for quinolines.

| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Notes |

| Acid | p-Toluenesulfonic acid | Solvent-free | Not specified | Used for rapid synthesis. organic-chemistry.org |

| Acid | Neodymium(III) nitrate (B79036) | Not specified | Not specified | Efficient for functionalized quinolines. organic-chemistry.org |

| Acid | Trifluoroacetic acid | Not specified | Not specified | Common catalyst for this reaction. wikipedia.org |

| Base | Piperidine | Ethanol | Reflux | Promotes condensation. jk-sci.com |

| Base | Sodium Hydroxide | Ethanol | Reflux | Common base catalyst. jk-sci.com |

| Lewis Acid | Iodine | Not specified | Not specified | Highly efficient catalyst. wikipedia.orgorganic-chemistry.org |

This table presents generalized conditions for the Friedländer synthesis and may require optimization for the specific synthesis of this compound.

Catalytic Approaches in this compound Synthesis and its Direct Precursors

Catalysis plays a pivotal role in modern organic synthesis, offering routes to complex molecules with high efficiency and selectivity. The synthesis of this compound and its precursors can be significantly enhanced through various catalytic methods.

A common and well-documented route to substituted 2-aminoquinoline-3-carbaldehydes involves a two-step process starting from a substituted acetanilide. benthamdirect.comresearchgate.net The first step is the Vilsmeier-Haack reaction, which is a powerful tool for the formylation and cyclization of activated aromatic compounds to form 2-chloroquinoline-3-carbaldehydes. ijpcbs.comorganic-chemistry.org For the synthesis of the direct precursor to the title compound, N-(3-tolyl)acetamide is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) to yield 2-chloro-7-methylquinoline-3-carbaldehyde. nih.gov

The second step is the nucleophilic substitution of the chlorine atom at the C2 position with an amino group. This amination can be achieved by heating the 2-chloroquinoline (B121035) precursor with a source of ammonia (B1221849), such as ammonium acetate, in a suitable solvent. researchgate.net This transformation converts the 2-chloro derivative into the desired 2-aminoquinoline.

The table below details the reaction conditions for the synthesis of the key precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. nih.gov

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time (h) |

| N-(3-tolyl)acetamide | Phosphorus oxychloride, N,N-dimethylformamide | None (reagents act as solvent) | 80 | 15 |

Following the synthesis of the chloro-precursor, the subsequent amination step is critical. While specific catalytic conditions for the amination of 2-chloro-7-methylquinoline-3-carbaldehyde are not detailed in the provided sources, general protocols for similar transformations often employ transition metal catalysts or are carried out under thermal conditions with a large excess of the aminating agent.

Furthermore, catalytic modifications of the Friedländer synthesis, as mentioned in the MCR section, are also relevant here. The use of catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids can promote the cyclization reaction, often under milder conditions and with higher yields. wikipedia.orgorganic-chemistry.org For instance, molecular iodine has been shown to be a highly efficient catalyst for Friedländer annulation. organic-chemistry.org L-proline has also been utilized as a catalyst in multicomponent reactions to produce complex quinoline derivatives, showcasing the potential of organocatalysis in this field. rsc.org

The development of novel catalytic systems, including nanocatalysts, is an active area of research for quinoline synthesis. These catalysts offer advantages such as high surface area, reusability, and unique reactivity, which could potentially be applied to develop a more direct and efficient synthesis of this compound.

Elucidating the Reactivity Profile and Transformational Pathways of 2 Amino 7 Methylquinoline 3 Carbaldehyde

Condensation Reactions and Schiff Base Formation

Condensation reactions are fundamental to the reactivity of 2-Amino-7-methylquinoline-3-carbaldehyde, leveraging the electrophilic aldehyde functionality. These reactions typically involve the nucleophilic attack of an amine or an active methylene (B1212753) compound on the carbonyl carbon, followed by dehydration to yield a new carbon-nitrogen or carbon-carbon double bond.

The reaction of an aldehyde with a primary amine is a classic method for the formation of an imine, commonly known as a Schiff base wjpsonline.comnih.gov. This transformation involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, forming an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the stable imine product nih.gov.

In the case of this compound, the formyl group readily undergoes condensation with various primary amines (R-NH₂) under mild, often acid-catalyzed, conditions to afford the corresponding N-substituted imines. Similarly, reaction with hydrazines (R-NH-NH₂) and related derivatives like carbohydrazides yields hydrazones mdpi.com. These reactions are generally efficient and proceed by refluxing the reactants in a suitable solvent such as ethanol bepls.com. The resulting imines and hydrazones are valuable intermediates themselves, as the C=N bond can participate in further cycloaddition or reduction reactions. The general stability of these Schiff bases is enhanced when the substituent on the nitrogen is an aryl group, due to effective conjugation wjpsonline.com.

The kinetics and nucleophilicity of amines and hydrazines in such reactions have been studied, indicating that hydrazine exhibits reactivity comparable to that of simple primary amines like methylamine researchgate.netnih.gov.

| Reactant | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Ethanol, reflux, catalytic acid | wjpsonline.combepls.com |

| Hydrazine Hydrate | Hydrazone | Ethanol, reflux | mdpi.com |

| Substituted Hydrazines (e.g., Phenylhydrazine) | Substituted Hydrazone | Ethanol, reflux | nih.gov |

| Carbohydrazides (e.g., Quinoline-3-carbohydrazide) | Carbohydrazone | Ethanol, reflux | mdpi.com |

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups) mychemblog.compurechemistry.org. This reaction is typically catalyzed by a weak base, such as an amine like piperidine or an ammonium (B1175870) salt mychemblog.com.

This compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under Knoevenagel conditions. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new, stable C=C double bond purechemistry.orgthermofisher.com. These reactions are highly valuable for extending the carbon framework and introducing functionalities that can be used in subsequent cyclization steps.

Furthermore, 2-aminoquinoline-3-carbaldehyde derivatives are known to undergo the Friedländer annulation reaction with compounds containing an α-methylene group adjacent to a carbonyl, such as benzoylacetonitrile. This reaction, typically conducted in a basic medium, leads to the formation of benzo[b] nih.govmdpi.comnaphthyridines, demonstrating a direct pathway to fused heterocyclic systems from this condensation reaction researchgate.net.

| Active Methylene Compound | Electron-Withdrawing Groups | Product Type | Typical Catalyst | Reference |

|---|---|---|---|---|

| Malononitrile | -CN, -CN | 2-(2-Amino-7-methylquinolin-3-yl)methylene)malononitrile | Piperidine, [Et3NH][HSO4] | sci-hub.seorganic-chemistry.org |

| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(2-amino-7-methylquinolin-3-yl)acrylate | Piperidine, Triphenylphosphine | organic-chemistry.org |

| Acetylacetone | -COCH₃, -COCH₃ | 3-((2-Amino-7-methylquinolin-3-yl)methylene)pentane-2,4-dione | Piperidine | mychemblog.com |

Cycloaddition Reactions and Annulation Strategies for Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for constructing fused heterocyclic systems. Annulation strategies often involve an initial condensation at the aldehyde group, followed by a cyclization step involving the C2-amino group, leading to the formation of a new ring fused to the quinoline (B57606) core.

The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activity, can be achieved from 2-aminoquinoline precursors mdpi.com. A common strategy involves the reaction of a 2-substituted-quinoline-3-carbonitrile with hydrazine hydrate nih.gov. For this compound, a plausible and direct route involves its condensation with hydrazine hydrate or substituted hydrazines nih.gov. This reaction first forms the corresponding hydrazone intermediate. Subsequent intramolecular cyclization, where the nitrogen of the C2-amino group attacks the imine carbon of the hydrazone, followed by aromatization, would yield the 3-amino-1H-pyrazolo[3,4-b]quinoline scaffold. The reaction conditions, such as the use of acid or base catalysts, can influence the cyclization step. This approach leverages both functional groups in a sequential manner to build the fused pyrazole ring mdpi.commdpi.com.

Pyrimido[4,5-b]quinolines are another important class of fused heterocycles accessible from 2-aminoquinoline derivatives researchgate.net. The synthesis often involves the cyclization of 2-aminoquinoline-3-carbonitrile or 2-aminoquinoline-3-carboxamide with reagents containing a one-carbon unit, such as formamide, urea, or isothiocyanates researchgate.net. By analogy, this compound can serve as a precursor for these systems. For instance, reaction with urea or thiourea could proceed via initial Schiff base formation at the aldehyde, followed by intramolecular cyclization involving the C2-amino group to form the pyrimidine ring. Multicomponent reactions involving an aldehyde, an aminopyrimidine, and a β-diketone are also established methods for constructing the pyrimido[4,5-b]quinoline core nih.govrsc.org.

The synthesis of thieno[2,3-b]quinolines typically involves starting materials like 2-chloroquinoline-3-carbaldehyde, which can undergo reaction with sulfur nucleophiles such as sodium sulfide or methyl thioglycolate researchgate.netbohrium.com. For the 2-amino analogue, a potential pathway could involve reaction with a reagent like ethyl 2-mercaptoacetate. The thiol group could react with the aldehyde in a Gewald-type reaction, followed by cyclization and aromatization to form the fused thiophene ring researchgate.netmdpi.com.

Intramolecular cyclization is a key step in many of the annulation strategies discussed. Beyond the formation of five- and six-membered rings, the reactive amino and formyl groups can participate in other cyclization processes. For example, reaction with a bifunctional reagent could introduce a chain that subsequently cyclizes back onto either the nitrogen or a carbon atom of the quinoline ring. Such processes can be triggered by heat or catalysis, leading to novel polycyclic systems rsc.org.

Ring expansion reactions, while less common for this specific scaffold, can occur under certain conditions. For instance, reactions of related heterocyclic systems with hydrazine have been shown to lead to ring expansion, where the initial heterocycle is incorporated into a larger ring system rsc.org. While specific examples for this compound are not widely reported, its functional group arrangement suggests potential for such transformations under specific synthetic conditions, possibly involving rearrangement of an initially formed adduct.

Reduction and Oxidation Chemistry of the Carbaldehyde Moiety

The carbaldehyde group at the C-3 position is a focal point for redox chemistry, enabling access to a variety of derivatives with modified oxidation states.

The aldehyde functionality of this compound can be selectively reduced to either a primary alcohol or a primary amine, yielding valuable synthetic intermediates.

Reduction to Alcohol: The selective reduction of the aldehyde to a primary alcohol, (2-Amino-7-methylquinolin-3-yl)methanol, is readily accomplished using standard hydride-donating reagents. Mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol are typically effective for this transformation. nih.gov This method is highly chemoselective, preserving the amino group and the aromatic quinoline core.

Reduction to Amine: The conversion of the aldehyde to a primary amine, (2-Amino-7-methylquinolin-3-yl)methanamine, is achieved through reductive amination. This process generally involves two steps: the initial condensation of the aldehyde with an ammonia (B1221849) source (such as aqueous ammonia) to form an intermediate imine, followed by the in-situ reduction of this imine. nih.gov A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, to furnish the desired primary amine. organic-chemistry.orgresearchgate.net This reaction significantly expands the molecular diversity achievable from the parent aldehyde.

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Aldehyde to Alcohol | (2-Amino-7-methylquinolin-3-yl)methanol | Sodium Borohydride (NaBH₄) in Methanol/Ethanol | Carbonyl Reduction |

| Aldehyde to Amine | (2-Amino-7-methylquinolin-3-yl)methanamine | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Reductive Amination |

The aldehyde group can be readily oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides, esters, and other acid derivatives. The resulting product, 2-amino-7-methylquinoline-3-carboxylic acid, is a valuable building block in medicinal chemistry.

The oxidation can be achieved using various oxidizing agents. A common method involves the use of silver nitrate (B79036) (AgNO₃) in an alkaline medium, which is effective for the oxidation of related 2-chloroquinoline-3-carbaldehydes to their corresponding carboxylic acids. tandfonline.comnih.gov This transformation is a fundamental reaction that enhances the synthetic utility of the starting aldehyde, allowing for further functionalization at the C-3 position.

| Transformation | Product | Typical Reagents | Reaction Type |

|---|---|---|---|

| Aldehyde to Carboxylic Acid | 2-Amino-7-methylquinoline-3-carboxylic acid | Silver Nitrate (AgNO₃) in aqueous base; Potassium Permanganate (KMnO₄) | Aldehyde Oxidation |

Nucleophilic Substitution Reactions at the Quinoline Core

Direct nucleophilic aromatic substitution (SNAr) on the quinoline core of this compound is not a characteristic reaction pathway. The 2-amino group is a potent electron-donating group, which deactivates the heterocyclic ring towards nucleophilic attack. Furthermore, the amino group itself is not a suitable leaving group for such substitutions.

This is in stark contrast to analogues such as 2-chloroquinolines, where the chlorine atom at the C-2 position is an excellent leaving group and readily undergoes substitution with various nucleophiles. mdpi.com For 2-aminoquinolines, the electron-rich nature of the ring system makes it more susceptible to electrophilic substitution, which typically occurs on the carbocyclic (benzene) ring at positions 5 and 8. quimicaorganica.org Therefore, reactions involving the displacement of a substituent from the quinoline core via a nucleophilic mechanism are generally unfavorable for this compound.

Cascade and Domino Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it an excellent substrate for cascade and domino reactions. These reactions allow for the rapid construction of complex, fused heterocyclic systems in a single synthetic operation.

A prominent example of such a cascade process is the Friedländer annulation. In this reaction, the 2-aminoquinoline-3-carbaldehyde acts as a heterocyclic ortho-aminoaldehyde. It can undergo a base-catalyzed condensation with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, or benzoylacetonitrile), followed by an intramolecular cyclization and dehydration. researchgate.net This sequence results in the formation of highly functionalized benzo[b] tandfonline.comeurekaselect.comnaphthyridine derivatives, which are of significant interest due to their fluorescence properties and potential biological activities. researchgate.net The reaction proceeds through a condensation-cyclization cascade, efficiently building molecular complexity from simple precursors.

The molecule is also a prime candidate for multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product that incorporates portions of all starting materials. The aldehyde group can react with an amine and an isocyanide in a Ugi-type reaction or participate in other MCRs to generate diverse molecular scaffolds. researchgate.net

| Reaction Name | Reactant Type | Product Class | Key Features |

|---|---|---|---|

| Friedländer Annulation | Active Methylene Compounds (e.g., R-CH₂-CN) | Benzo[b] tandfonline.comeurekaselect.comnaphthyridines | Base-catalyzed condensation-cyclization cascade. researchgate.net |

| Multicomponent Reactions (MCRs) | Varies (e.g., amines, active methylenes, isocyanides) | Diverse fused heterocycles | One-pot synthesis building complex molecules. researchgate.net |

2 Amino 7 Methylquinoline 3 Carbaldehyde As a Strategic Building Block in Complex Molecular Architectures

Role in Multi-Step Organic Synthesis for Polyfunctionalized Molecules

The potential of 2-amino-7-methylquinoline-3-carbaldehyde as a foundational building block in extended, multi-step synthetic sequences lies in the rich chemistry of its functional groups and the fused ring system that can be generated from it. In principle, after an initial ring-forming reaction, such as the Friedländer synthesis, the resulting polycyclic aromatic system can be further functionalized. The nitrogen atoms within the heterocyclic core can be quaternized or oxidized, and the aromatic rings can undergo electrophilic or nucleophilic substitution, allowing for the introduction of additional functional groups.

For instance, a benzo[b] researchgate.netnih.govnaphthyridine synthesized from this compound could serve as an intermediate. The peripheral positions of this tetracyclic system could be subjected to subsequent reactions, such as halogenation, nitration, or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to attach other molecular fragments. This would progressively build molecular complexity and lead to highly functionalized, elaborate structures.

However, specific examples of this compound being utilized as a key intermediate in a published, multi-step total synthesis of a complex natural product or a polyfunctionalized bioactive molecule are not prominent in the reviewed scientific literature. rsc.org Synthetic routes often focus on the efficient, frequently one-pot, construction of the fused heterocyclic core itself rather than its elaboration in a longer sequence. rsc.org While the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, often requires a multi-step process, the subsequent 2-aminoquinoline-3-carbaldehyde is typically used in the final ring-forming step. rsc.org The potential for further transformation of these products remains a promising area for future synthetic exploration.

Structural Characterization and Spectroscopic Analysis of 2 Amino 7 Methylquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their respective electronic environments. For quinoline-3-carbaldehyde derivatives, the aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The aldehyde proton is highly deshielded and appears as a singlet even further downfield, generally above δ 10.0 ppm.

In the case of derivatives like 2-chloro-3-formyl-8-methyl quinoline (B57606), the aldehyde proton signal is observed at δ 10.5 ppm. chemijournal.com The protons on the quinoline ring system appear in the range of δ 7.7-8.9 ppm. chemijournal.com For another analog, 6-(dimethylamino)-2-methylquinoline-5-carbaldehyde, the aldehyde proton is found at δ 10.20 ppm, while the aromatic protons are observed between δ 7.43 and δ 9.18 ppm. mdpi.com The methyl group protons on the quinoline ring, such as the one at the 7-position in the target molecule, would be expected to appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. chemijournal.commdpi.com The amino group protons (NH₂) at the C2 position would likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Quinoline-3-carbaldehydes

| Proton Type | 2-Chloro-3-formyl-8-nitro quinoline chemijournal.com | 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde mdpi.com | Expected Range for 2-Amino-7-methylquinoline-3-carbaldehyde |

|---|---|---|---|

| Aldehyde (-CHO) | 10.5 (s) | 10.20 (s) | ~10.0 - 10.5 |

| H4 | 8.9 (s) | - | ~8.5 - 9.0 |

| Aromatic (H5, H6, H8) | 7.7 - 8.1 (m) | 7.43 - 9.18 (m) | ~7.0 - 8.5 |

| Methyl (-CH₃) | - | 2.58 (s) | ~2.5 - 2.8 |

| Amino (-NH₂) | - | - | Variable (broad s) |

Data presented for illustrative purposes based on structurally similar compounds.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between δ 185 and δ 200 ppm. For several 2-chloro-quinoline-3-carbaldehyde derivatives, this peak appears around δ 189 ppm. chemijournal.com The carbon atoms of the quinoline ring system typically resonate in the δ 115-150 ppm range. researchgate.net The carbon of the methyl group at the C7 position is expected to have a chemical shift in the aliphatic region, around δ 20-25 ppm. mdpi.com The C2 carbon, being attached to a nitrogen atom, would have its chemical shift significantly influenced by the amino substituent.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Quinoline-carbaldehydes

| Carbon Type | 2,6-Dichloro-3-formyl quinoline chemijournal.com | 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde mdpi.com | Expected Range for this compound |

|---|---|---|---|

| Aldehyde (-CHO) | 189.49 | 190.4 | ~189 - 192 |

| Quinoline Ring | Not specified | 114.8 - 157.1 | ~115 - 160 |

| C2 | Not specified | 157.1 | Highly influenced by -NH₂ group |

| C7 | Not specified | - | Influenced by -CH₃ group |

| Methyl (-CH₃) | - | 24.2 | ~20 - 25 |

Data presented for illustrative purposes based on structurally similar compounds.

While 1D NMR provides essential information, complex structures often require advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals. These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, allowing for a complete mapping of the molecular structure. Multinuclear NMR, particularly involving nuclei like ¹⁵N, can offer further insights into the electronic structure, especially around the nitrogen-containing heterocyclic ring and the amino substituent. mdpi.com The application of these advanced methods is crucial for the definitive characterization of quinoline derivatives. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining the solid-state conformation and packing of molecules.

The crystal structure of the closely related 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) reveals significant details about its molecular geometry. The quinoline fused-ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.007 Å. nih.govnih.gov However, the formyl (aldehyde) group is observed to be slightly twisted out of this plane. nih.govnih.gov The torsion angles defining the orientation of the aldehyde group relative to the quinoline ring are reported as -9.6 (5)° and 170.4 (3)°. nih.govnih.gov This slight deviation from planarity is a common feature in such substituted systems. It is expected that this compound would adopt a similarly planar quinoline core, with potential variations in the orientation of the aldehyde and amino groups due to different electronic and steric effects.

Table 3: Key Crystallographic Data for 2-Chloro-7-methylquinoline-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₈ClNO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | dergi-fytronix.com |

| a (Å) | 15.458 (3) | nih.gov |

| b (Å) | 3.9382 (8) | nih.gov |

| c (Å) | 16.923 (3) | nih.gov |

| β (°) | 112.854 (3) | nih.gov |

| V (ų) | 949.3 (3) | nih.gov |

| Z | 4 | nih.gov |

Data for the 2-chloro derivative is presented as a close analog.

The arrangement of molecules within a crystal lattice is governed by various intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. In the crystal structures of related quinoline derivatives, π-π stacking interactions between the planar quinoline rings are a dominant feature, often leading to layered or stacked arrangements. For instance, in 7-methoxy-2-phenylquinoline-3-carbaldehyde, strong π-π stacking interactions are observed with centroid-centroid distances ranging from 3.660 Å to 4.073 Å. For this compound, the presence of the amino group introduces a significant potential for hydrogen bonding. The -NH₂ group can act as a hydrogen bond donor, while the aldehyde oxygen and the quinoline nitrogen can act as acceptors. These hydrogen bonds would likely play a crucial role in directing the crystal packing, potentially forming chains, sheets, or more complex three-dimensional networks, thereby enhancing the cohesion and stability of the crystal structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of quinoline derivatives is influenced by the nature and position of the substituents on the heterocyclic ring. Aromatic systems like quinoline are relatively stable, often resulting in a prominent molecular ion peak. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or a formyl radical (M-29, corresponding to the loss of CHO). The presence of the amino and methyl groups will also direct the fragmentation. For instance, α-cleavage is a dominant fragmentation pathway for amines. In the case of this compound, this could involve cleavage of the bond adjacent to the amino group.

A plausible fragmentation pattern for this compound would likely involve the initial loss of the formyl group, followed by further fragmentation of the quinoline ring system. The stability of the quinoline ring suggests that fragments corresponding to the intact ring system with partial loss of substituents will be observed.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Possible Interpretation |

| [M]+ | 186 | Molecular Ion |

| [M-H]+ | 185 | Loss of a hydrogen radical from the aldehyde |

| [M-CHO]+ | 157 | Loss of the formyl radical |

| [M-CH3]+ | 171 | Loss of a methyl radical |

This data is predictive and based on the fragmentation patterns of similar quinoline derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the amino group (NH₂), the methyl group (CH₃), the aldehyde group (CHO), and the quinoline ring system.

The amino group will typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. The aldehyde group will be characterized by a strong C=O stretching vibration, usually appearing in the range of 1680-1710 cm⁻¹ for aromatic aldehydes. The C-H stretch of the aldehyde is also a key indicator, appearing as a distinct peak around 2720 cm⁻¹ and often a weaker one around 2820 cm⁻¹.

The quinoline ring will give rise to several bands. The C=C and C=N stretching vibrations within the aromatic system are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. The methyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3450 - 3300 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Methyl (C-H) | Stretch | 2975 - 2850 |

| Aldehyde (C-H) | Stretch | 2850 - 2700 |

| Aldehyde (C=O) | Stretch | 1710 - 1680 |

| Aromatic (C=C/C=N) | Stretch | 1600 - 1450 |

| Methyl (C-H) | Bend | 1465 - 1370 |

This data is based on typical IR absorption frequencies for the respective functional groups.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is expected to show multiple absorption bands, characteristic of the extended π-system of the quinoline ring, influenced by the electron-donating amino group and the electron-withdrawing aldehyde group.

The quinoline nucleus itself typically exhibits two or three main absorption bands. The presence of an amino group at the 2-position and a carbaldehyde group at the 3-position will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated system and the electronic interactions between the donor and acceptor groups. The methyl group at the 7-position is expected to have a minor effect on the electronic spectrum.

For similar quinoline derivatives, absorption bands are often observed in the range of 250-400 nm. The spectrum of this compound is anticipated to display a complex pattern with high molar absorptivity values, indicative of its aromatic and conjugated nature.

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol

| Transition | Predicted λmax (nm) |

| π → π | ~250-280 |

| π → π | ~330-360 |

| n → π* | ~400-430 |

This data is predictive and based on the electronic absorption spectra of analogous substituted quinolines. mdpi.com

Computational Chemistry and Theoretical Studies on 2 Amino 7 Methylquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometries and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations are crucial for understanding their stability, reactivity, and spectroscopic characteristics. nih.govarabjchem.org

Conformer Analysis and Energy Minimization

For molecules with rotatable bonds, such as the carbaldehyde group in quinoline-3-carbaldehydes, multiple conformations (conformers) can exist. Computational studies on the analogous 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) have utilized DFT methods, specifically with the B3LYP functional and 6-311++G(d,p) basis set, to investigate its conformational landscape.

By scanning the potential energy surface through the rotation of the C─C─C=O dihedral angle, two stable conformers, typically labeled as trans and cis, were identified at minimum energies. Calculations determined that the trans conformer is more stable than the cis form, with a calculated energy difference of approximately 13.4 kJ mol⁻¹. This analysis is vital for identifying the ground-state geometry of the molecule, which is the foundation for all further computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. arabjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. sciensage.info

In studies of 2-Chloro-7-methylquinoline-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for the more stable trans conformer and 3.84 eV for the cis conformer. A smaller energy gap generally implies higher reactivity. The distribution of these orbitals is also analyzed; for the chloro-analogue, the HOMO orbital is primarily localized on the quinoline rings, while the LUMO is distributed across the entire molecule. This distribution is critical for predicting how the molecule will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules, such as electronic absorption spectra. rsc.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light.

For the 2-Chloro-7-methylquinoline-3-carbaldehyde analogue, TD-DFT calculations were performed to analyze the electronic transitions from the ground state (S0) to various excited states (S1, S2, etc.). The results showed that the transition corresponding to the HOMO-LUMO energy gap is the S0→S2 transition for both conformers, with calculated excitation energies of 3.75 eV for the trans form and 3.84 eV for the cis form. The analysis also computes oscillator strengths, which predict the intensity of these electronic transitions in an absorption spectrum.

Mechanistic Computational Investigations of Reaction Pathways

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov DFT calculations are used to map out the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition states that connect them.

While no specific mechanistic studies for reactions involving 2-Amino-7-methylquinoline-3-carbaldehyde were found, the general approach involves:

Identifying the reactants and products of a proposed reaction.

Using DFT to calculate the optimized geometries and energies of all species along the reaction coordinate.

Locating the transition state structure, which represents the energy maximum along the reaction pathway.

Transition State Analysis and Reaction Energetics

The transition state is the highest point on the minimum energy path between reactants and products. Its structure and energy determine the activation energy of a reaction, which is a key factor in reaction kinetics. Computational chemists use various algorithms to locate and verify transition state structures. Once found, the energy difference between the transition state and the reactants gives the activation barrier. These calculations are essential for understanding why a reaction is fast or slow and under what conditions it might proceed.

Selectivity Prediction and Rationalization

Many chemical reactions can yield multiple products (regio- or stereoisomers). Computational studies can predict and explain this selectivity by comparing the activation energies of the different reaction pathways leading to each product. nih.gov The pathway with the lowest activation barrier is typically the one that is favored kinetically, leading to the major product.

For quinoline derivatives, FMO theory is also used to rationalize selectivity. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and orientation of the approach, thereby controlling the stereoselectivity of the outcome. numberanalytics.com By analyzing the energies and spatial distribution of these frontier orbitals, chemists can make robust predictions about reaction selectivity. nih.gov

Advanced Research Applications in Materials Science and Chemical Tools

Development of Quinoline-Based Chemosensors and Probes

Quinoline (B57606) and its derivatives are highly valued as fluorogenic chelators for detecting metal ions. researchgate.net The development of fluorescent sensors offers distinct advantages over traditional analytical methods, including high sensitivity, selectivity, and rapid response times. epstem.net The core mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline-based ligand enhances its fluorescence intensity. nih.gov

The structure of 2-Amino-7-methylquinoline-3-carbaldehyde is particularly well-suited for creating chemosensors. The nitrogen atom of the quinoline ring and the exocyclic amino group at the C2 position can act as effective binding sites for metal cations. researchgate.net Furthermore, the carbaldehyde group at the C3 position can be readily condensed with various amines to form Schiff base derivatives. These Schiff bases expand the coordination sphere, allowing for the design of highly selective and sensitive probes for a range of metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺. acs.orgresearchgate.net Upon complexation, the fluorescence of the molecule can be either enhanced or quenched, providing a clear signal for the presence of the target ion. acs.org Research has demonstrated that quinoline-based sensors can be designed to detect biologically and environmentally important metal ions, such as Zn²⁺, with detection limits well below the standards set by the World Health Organization (WHO) for drinking water. nih.gov

Below is a table summarizing the sensing capabilities of various quinoline-based chemosensors, illustrating the principles that underpin the potential of this compound in this field.

| Quinoline Derivative Type | Target Ion(s) | Sensing Mechanism | Observed Effect | Reference |

| Quinoline-based phenyl thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | Chelation | Fluorescence Quenching | acs.org |

| 8-Hydroxyquinoline (8-HQ) derivatives | Various Metal Ions | Inhibition of ESIPT | Fluorescence Enhancement | epstem.net |

| 8-Aminoquinoline derivatives | Zn²⁺ | Chelation | Fluorescence Increase | researchgate.net |

| Quinoline-carbaldehyde Schiff base | Cu²⁺ | Deprotonation | Color change (colorimetric) | rhhz.net |

| XYQ (a novel quinoline sensor) | Zn²⁺ | CHEF | Fluorescence Turn-On | nih.gov |

| *ESIPT: Excited-State Intramolecular Proton Transfer; CHEF: Chelation-Enhanced Fluorescence |

Ligand Design in Catalysis (e.g., Organocatalysts)

The utility of quinoline derivatives extends to the field of catalysis, where they serve as versatile ligands for creating metal complexes with significant catalytic activity. researchgate.netmdpi.com The efficiency of these catalysts is dependent on both the chemical structure of the quinoline ligand and the nature of the coordinated metal ion. mdpi.com Schiff bases derived from quinoline-3-carbaldehydes, for instance, form stable complexes with metals like copper, which can efficiently catalyze oxidation reactions, such as the conversion of catechol to o-quinone. mdpi.com

The 2-amino group in this compound is a critical feature for designing advanced catalysts, particularly in asymmetric synthesis. Chiral diamines incorporating an amino-quinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key reaction in synthesizing biologically active alkaloids. mdpi.com This highlights the importance of the amino functionality in creating a specific chiral environment around the metal center.

Furthermore, the carbaldehyde group itself is a reactive handle for organocatalysis. 2-Chloroquinoline-3-carbaldehydes, close structural relatives, are used as precursors in multi-component reactions catalyzed by organocatalysts like L-proline to construct complex heterocyclic scaffolds. nih.govresearchgate.net This demonstrates that the aldehyde moiety of this compound can participate directly in bond-forming reactions under mild, metal-free conditions. The combination of a ligating amino group and a reactive aldehyde group makes this compound a promising building block for developing novel hybrid catalysts that merge the advantages of both metal and organocatalysis.

| Quinoline Ligand/Precursor | Catalyst System | Type of Reaction | Application/Significance | Reference |

| 2-Chloroquinoline-3-carbohydrazide | Cu(OAc)₂ Complex | Catechol Oxidation | Mimics Catecholase Activity | mdpi.com |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Rhodium Complex | Asymmetric Transfer Hydrogenation | Synthesis of Alkaloid Precursors | mdpi.com |

| 2-Mercaptoquinoline-3-carbaldehyde | L-proline (Organocatalyst) | Three-component reaction | Synthesis of Thio-pyrano[2,3-b]quinoline | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Metal-free | Three-component reaction | Construction of Fused Heterocycles | researchgate.net |

Applications in Optical Materials

Polysubstituted quinolines are a subject of considerable interest for their potential applications in photoelectronic and optical materials. mdpi.com Their inherent fluorescent properties make them excellent candidates for emitting chromophores. mdpi.com The photophysical characteristics of these molecules can be finely tuned by linking the electron-deficient quinoline framework with various electron-donating or electron-withdrawing groups, creating donor-π-acceptor systems. mdpi.comresearchgate.net

In this compound, the amino group at the C2 position acts as a potent electron donor, while the quinoline ring fused with the carbaldehyde group functions as the electron-accepting component. This intramolecular charge transfer (ICT) character is fundamental to its optical properties. The presence of the amino group typically leads to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted analogues, which is a desirable feature for tuning the color of emitted light. mdpi.comresearchgate.net The methyl group at the C7 position can also modulate the electronic properties and, consequently, the photophysical behavior of the molecule.

Studies on related 4,6,8-triarylquinoline-3-carbaldehyde derivatives show that their absorption and fluorescence emission spectra are sensitive to solvent polarity, a characteristic feature of compounds with significant ICT character. researchgate.net The design of such molecules is a key strategy for developing new dyes and materials for applications in fields like organic light-emitting diodes (OLEDs). researchgate.net

The table below presents photophysical data for several quinoline-3-carbaldehyde derivatives, illustrating the range of optical properties achievable within this class of compounds.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| 4,6,8-Triphenyl-quinoline-3-carbaldehyde | CHCl₃ | 352 | 419 | 0.40 | researchgate.net |

| 4-(4-Fluorophenyl)-6,8-diphenyl-quinoline-3-carbaldehyde | CHCl₃ | 354 | 422 | 0.51 | researchgate.net |

| 4-(4-Methoxyphenyl)-6,8-diphenyl-quinoline-3-carbaldehyde | CHCl₃ | 355 | 425 | 0.65 | researchgate.net |

| 4,6,8-Triphenyl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene | CHCl₃ | 286 | 455 | 0.10 | researchgate.net |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis of 2-Amino-7-methylquinoline-3-carbaldehyde and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline (B57606) derivatives to minimize environmental impact. ijpsjournal.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound and its analogs, several green strategies are being explored.

Key green chemistry techniques applicable to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a primary focus. researchgate.netfrontiersin.org

Solvent-Free Synthesis: Conducting reactions without a solvent medium can significantly reduce waste and simplify purification processes. ijpsjournal.comfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. innovareacademics.in

Ultrasonic Irradiation: The use of ultrasound is another energy-efficient method that can enhance reaction rates and yields in quinoline synthesis. ijpsjournal.comresearchgate.net

Eco-Friendly Catalysts: The development and use of biodegradable and renewable catalysts, such as formic acid, align with green chemistry principles. ijpsjournal.com

| Green Chemistry Approach | Description | Potential Advantages for Quinoline Synthesis |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Faster reaction times, improved yields, reduced side products. innovareacademics.in |

| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent. | Reduced waste, lower energy consumption, improved safety, easier product isolation. ijpsjournal.com |

| Use of Green Solvents (e.g., Water, Ionic Liquids) | Replacing volatile organic compounds (VOCs) with environmentally friendly alternatives. | Reduced toxicity and environmental impact. researchgate.netfrontiersin.org |

| Biodegradable Catalysts (e.g., Formic Acid) | Employing catalysts that are renewable and break down harmlessly in the environment. | High selectivity, milder reaction conditions, alignment with sustainability goals. ijpsjournal.com |

Development of Novel Catalytic Strategies for Targeted Transformations

Catalysis is central to the efficient synthesis and functionalization of quinoline rings. Research is focused on developing novel catalysts that offer higher efficiency, selectivity, and sustainability for transformations involving compounds like this compound. nih.gov

Emerging catalytic systems include:

Nanocatalysts: Due to their high surface-area-to-volume ratio, nanocatalysts can exhibit superior activity and selectivity. acs.org They also offer advantages in terms of recovery and reusability, although challenges like catalyst recovery can sometimes lead to lower yields. acs.org

Metal-Organic Frameworks (MOFs): These are porous materials that can be designed as highly selective catalysts for specific organic transformations. nih.gov

Ionic Liquids: Task-specific ionic liquids can act as both solvent and catalyst, facilitating high yields under solvent-free conditions and allowing for catalyst recycling. nih.gov

Solid Acid Catalysts: Materials like Montmorillonite K-10 and zeolites offer advantages such as mild reaction conditions, short reaction times, and easy work-up procedures. nih.gov

Transition-Metal Catalysts: Catalysts based on metals like palladium, rhodium, cobalt, and copper are being explored for C-H bond activation and oxidative annulation strategies to construct the quinoline scaffold. mdpi.com

| Catalyst Type | Example | Key Features and Applications in Quinoline Synthesis |

|---|---|---|

| Nanocatalysts | Titanium-based nanoparticles, Gold-based catalysts | Offers an alternative to traditional catalysts to overcome issues like harsh conditions and byproduct formation. acs.orgnih.gov |

| Ionic Liquids | [Hbim]BF₄ | Acts as an efficient and reusable catalyst, often used in solvent-free conditions. nih.gov |

| Solid Acid Catalysts | Montmorillonite K-10, Zeolites, Sulfated Zirconia | Recyclable, facilitates reactions under mild conditions with easy work-up. nih.gov |

| Transition Metals | Palladium, Rhodium, Cobalt, Copper | Used in oxidative cyclization and C-H activation pathways for regioselective synthesis. mdpi.com |

| Biocatalysts | α-amylase | Offers an environmentally friendly catalytic approach. nih.gov |

Exploration of New Reaction Manifolds and Regioselective Transformations

Future research aims to move beyond traditional named reactions for quinoline synthesis, such as the Friedländer and Skraup methods, by exploring novel reaction pathways. ijpsjournal.comnih.gov These new manifolds could provide access to unique derivatives of this compound that are otherwise difficult to synthesize. The existing amino and aldehyde functional groups on the molecule serve as versatile handles for a variety of transformations. chemijournal.com

Areas of active exploration include:

C-H Bond Activation: This strategy allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical route to substituted quinolines. mdpi.com

Oxidative Annulation: These techniques leverage catalysts, oxidants, and solvents to enhance reactivity and construct the quinoline ring system efficiently. mdpi.com

Multicomponent Reactions: One-pot reactions involving three or more starting materials can rapidly build molecular complexity, providing efficient pathways to highly substituted quinolines. researchgate.net

Regioselective Synthesis: Developing methods that precisely control the position of substituents on the quinoline core is crucial for creating targeted molecules. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been used for the regioselective synthesis of triarylquinoline-3-carbaldehydes. nih.gov

The aldehyde group of quinoline-3-carbaldehydes is highly reactive and can be transformed into other functional groups or used in condensation reactions to build larger, fused heterocyclic systems. rsc.orgmdpi.com

Advanced Computational Modeling for Predictive Chemical Design and Reactivity

In silico techniques are becoming indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. ijprajournal.com For this compound, computational modeling can accelerate the design of new derivatives with desired properties and predict their reactivity.

A computational study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) has been conducted on the closely related 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332). dergipark.org.tr This analysis investigated the molecule's stable structures, excitation energies, and HOMO-LUMO energy gaps, which are crucial for understanding its electronic properties and reactivity. dergipark.org.tr Such computational approaches can be readily applied to the amino-substituted analog.

Key computational methods include:

Molecular Docking: Predicts the binding affinity and interaction modes of molecules with biological targets, crucial for computer-assisted drug design. mdpi.comnih.gov

ADMET Prediction: In silico tools are used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new chemical entities, helping to identify promising drug candidates early in the discovery process. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional structures of a series of compounds with their biological activity, aiding in the design of more potent molecules. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations provide insights into the conformational stability and flexibility of ligand-protein complexes over time. nih.govresearchgate.net

| Computational Method | Application in Quinoline Research | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Investigating stable molecular structures and electronic properties. dergipark.org.tr | Optimized geometry, HOMO-LUMO energy gaps, chemical reactivity. dergipark.org.trresearchgate.net |

| Molecular Docking | Predicting interactions between quinoline derivatives and protein targets. mdpi.commdpi.com | Binding affinity, interaction modes, identification of potential biological targets. nih.gov |

| ADMET Screening | Evaluating the drug-likeness and pharmacokinetic properties of designed compounds. mdpi.com | Pharmacological profiles, bioavailability, potential toxicity. ijprajournal.comnih.gov |

| Molecular Dynamics (MD) Simulations | Analyzing the stability of ligand-protein complexes. nih.gov | Conformational stability, residue flexibility, binding free energy. nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.